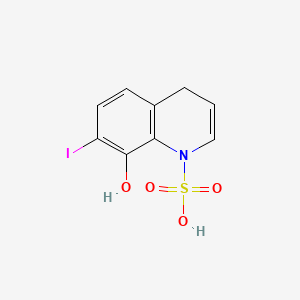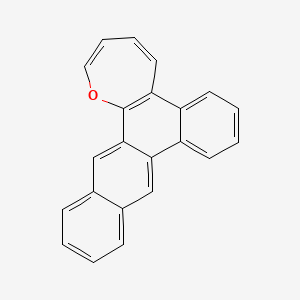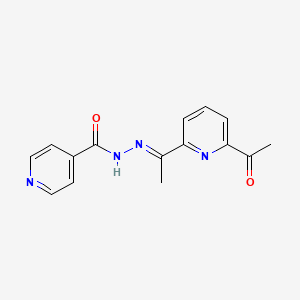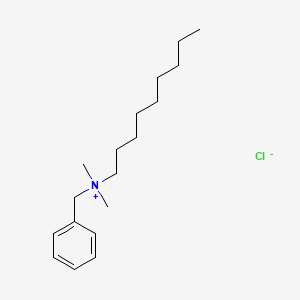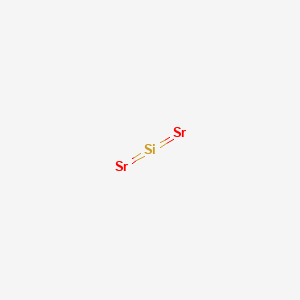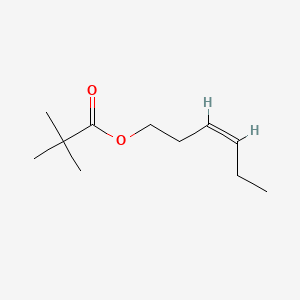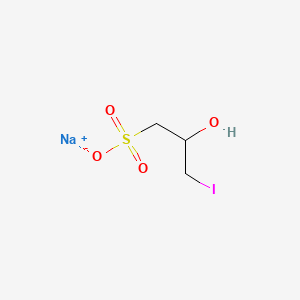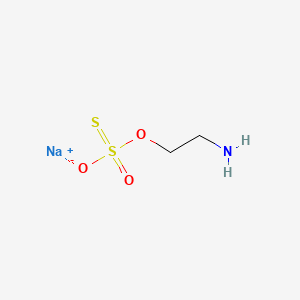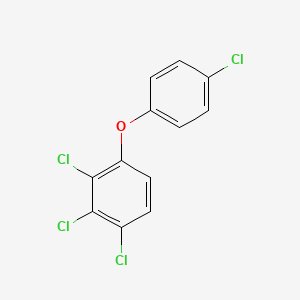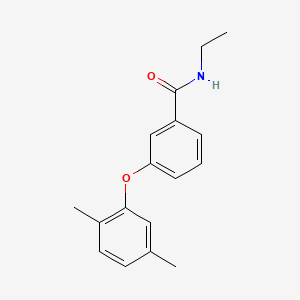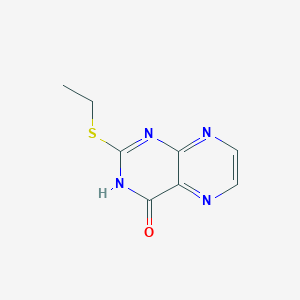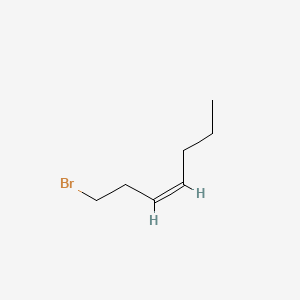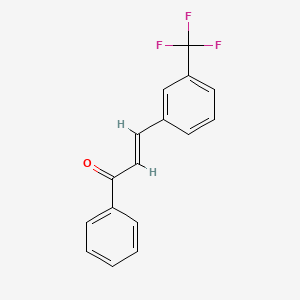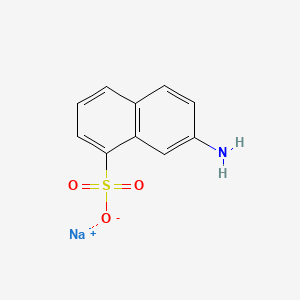
Sodium 7-aminonaphthalene-1-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 7-aminonaphthalene-1-sulphonate is an organic compound with the molecular formula C10H8NNaO3S. It is a derivative of naphthalene, where an amino group is attached to the seventh position and a sulphonate group is attached to the first position. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminonaphthalene-1-sulphonate typically involves the sulfonation of 7-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. This intermediate is then sulfonated using sulfuric acid to produce 7-aminonaphthalene-1-sulfonic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 7-aminonaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonate group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Amino derivatives with reduced sulphonate groups.
Substitution: Halogenated or sulfonylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Sodium 7-aminonaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of protein-ligand interactions and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of sodium 7-aminonaphthalene-1-sulphonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulphonate group enhances solubility and facilitates transport across cell membranes. These interactions enable the compound to act as a fluorescent probe, binding to specific sites and emitting light upon excitation .
Comparación Con Compuestos Similares
- Sodium 1-aminonaphthalene-4-sulphonate
- Sodium 2-aminonaphthalene-1-sulphonate
- Sodium 6-aminonaphthalene-2-sulphonate
Comparison: Sodium 7-aminonaphthalene-1-sulphonate is unique due to the specific positioning of the amino and sulphonate groups, which confer distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and fluorescence characteristics, making it particularly useful in certain applications such as fluorescence microscopy and analytical chemistry .
Propiedades
Número CAS |
27931-06-2 |
|---|---|
Fórmula molecular |
C10H8NNaO3S |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
sodium;7-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
KKELBCJRSSENSN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


